molecular formula C10H10BrF3O2 B7872391 1-(5-Bromo-2-ethoxyphenyl)-2,2,2-trifluoroethan-1-ol

1-(5-Bromo-2-ethoxyphenyl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B7872391
M. Wt: 299.08 g/mol
InChI Key: IISYDVGWJGVFNO-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-ethoxyphenyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of bromine, ethoxy, and trifluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-ethoxyphenyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 5-bromo-2-ethoxybenzaldehyde with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-ethoxyphenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound to its corresponding alcohols or alkanes.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

1-(5-Bromo-2-ethoxyphenyl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-ethoxyphenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of bromine and trifluoromethyl groups can enhance the compound’s ability to penetrate biological membranes and interact with intracellular targets.

Comparison with Similar Compounds

  • 1-(5-Bromo-2-ethoxyphenyl)ethanone
  • 1-(5-Bromo-2-ethoxyphenyl)ethanol
  • 1-(5-Bromo-2-ethoxyphenyl)acetic acid

Comparison: 1-(5-Bromo-2-ethoxyphenyl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications in research and industry.

Properties

IUPAC Name

1-(5-bromo-2-ethoxyphenyl)-2,2,2-trifluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3O2/c1-2-16-8-4-3-6(11)5-7(8)9(15)10(12,13)14/h3-5,9,15H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISYDVGWJGVFNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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